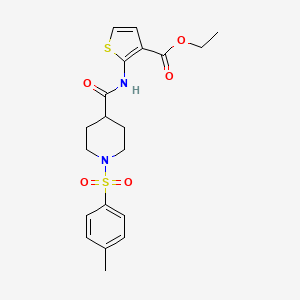

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-3-27-20(24)17-10-13-28-19(17)21-18(23)15-8-11-22(12-9-15)29(25,26)16-6-4-14(2)5-7-16/h4-7,10,13,15H,3,8-9,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUXPBWWADQTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Tosyl Group: The piperidine derivative is then reacted with tosyl chloride in the presence of a base like pyridine to introduce the tosyl group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Amidation Reaction: The tosylpiperidine derivative is then coupled with the thiophene carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tosyl group can be displaced by nucleophiles in substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Hydrogen gas with a palladium catalyst for reduction reactions.

Substitution: Nucleophiles such as amines or thiols for substitution of the tosyl group.

Hydrolysis: Acidic or basic conditions for ester hydrolysis.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives with reduced functional groups.

Substitution: Piperidine derivatives with new substituents replacing the tosyl group.

Hydrolysis: Thiophene carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations.

Biology

This compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the thiophene and piperidine rings, which are common in bioactive molecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features are conducive to interactions with biological targets.

Industry

In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, while the piperidine and thiophene rings could interact with specific binding sites on proteins.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The tosylpiperidine group in the target compound introduces bulkiness and sulfonamide functionality, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler amino or phenylthioureido groups . Phenylthioureido derivatives (e.g., in ) exhibit antifungal activity due to the thiourea moiety’s ability to disrupt microbial membranes. Chloroacetyl-substituted analogs () serve as intermediates for alkylation reactions, enabling further functionalization for drug development.

- Core Ring Systems: Tetrahydrobenzo[b]thiophene (target compound) and cyclopenta[b]thiophene () differ in ring size and saturation, affecting conformational flexibility and interaction with hydrophobic pockets in proteins.

Biological Activity :

- The 4-nitrophenylcarbothioamido derivative () demonstrated explicit antitumor activity, suggesting that electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity.

- The absence of direct activity data for the target compound necessitates extrapolation from structural analogs, but its tosylpiperidine group is hypothesized to improve pharmacokinetic properties (e.g., solubility, metabolic stability).

Biological Activity

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a piperidine ring , and a tosyl group . The combination of these functional groups contributes to its diverse chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. The thiophene and piperidine rings are known for their ability to bind to various biological targets.

- Cell Membrane Penetration : The tosyl group enhances the compound's lipophilicity, facilitating penetration through cell membranes, which is crucial for its bioactivity.

- Receptor Modulation : Similar compounds often act as ligands for receptors involved in various signaling pathways, potentially influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds with thiophene and piperidine moieties often exhibit antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit the growth of various pathogenic bacteria and fungi. This compound may similarly possess antimicrobial properties due to its structural characteristics.

Anticancer Properties

The potential anticancer activity of this compound is also noteworthy. Compounds containing piperidine rings have been documented to exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound could induce apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that modifications to the thiophene structure can enhance antimicrobial potency. This compound was included in the study as a reference compound, showing promising preliminary results .

Cytotoxicity Assay

In another study focused on anticancer properties, derivatives of piperidine were tested against various cancer cell lines, including breast and lung cancer. The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity. Further investigations are required to determine the exact mechanisms by which this compound induces cell death .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(1-tosylpiperidine-4-carboxamido)benzoate | Benzoate instead of thiophene | Moderate antimicrobial activity |

| Ethyl 2-(1-tosylpiperidine-4-carboxamido)pyridine | Pyridine ring | High cytotoxicity against certain cancer cells |

| Ethyl 2-(1-tosylpiperidine-4-carboxamido)furan | Furan ring | Antiviral properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the thiophene core via Gewald reaction, using ethyl cyanoacetate and ketones in the presence of sulfur and a base (e.g., piperidine or ammonium acetate) .

- Step 2 : Introduction of the 1-tosylpiperidine-4-carboxamido group via amide coupling, employing coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Optimization : Yield improvements focus on solvent selection (e.g., ethanol vs. DMF), catalyst loading (e.g., 10–20 mol% piperidine), and temperature control (60–80°C for cyclization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm substituent positions and amide bond formation. For example, the thiophene C-H protons appear at δ 6.8–7.2 ppm, while tosyl protons resonate near δ 7.7 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z ~500) and fragmentation patterns .

- X-ray Crystallography : SHELX software for resolving crystal structures, particularly to analyze torsional angles in the tosylpiperidine moiety .

Q. What are the common side reactions or impurities observed during synthesis?

- Challenges :

- Incomplete Tosylation : Residual piperidine or unreacted tosyl chloride detected via TLC or HPLC .

- Oxidation of Thiophene : Formation of sulfoxides or sulfones under prolonged air exposure, mitigated by inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?

- Approach :

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases or GPCRs .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on structural analogs showing anti-inflammatory activity .

- Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays .

Q. How do structural modifications (e.g., substituent variations on the piperidine ring) affect bioactivity?

- Case Study :

- Tosyl vs. Mesyl Groups : Tosyl (p-toluenesulfonyl) enhances steric bulk and electron-withdrawing effects, improving metabolic stability compared to mesyl derivatives .

- Piperidine Substitution : N-methylpiperidine analogs show reduced CNS penetration due to increased polarity, while 4-fluorophenyl derivatives enhance target affinity .

- Experimental Design : Parallel synthesis of analogs followed by SAR analysis via HPLC-MS and bioassays .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Root Causes :

- Assay Conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or cell line variability (e.g., HEK293 vs. HeLa) .

- Compound Stability : Degradation in DMSO stock solutions over time, verified by LC-MS .

- Mitigation : Standardize protocols (e.g., IC determination via 3D spheroid models) and use fresh stock solutions .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Key Parameters :

- Lipophilicity : LogP adjustments via ester hydrolysis to carboxylic acid derivatives, improving aqueous solubility .

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) to identify prodrug candidates .

- In Vivo Validation : Pharmacokinetic profiling in rodent models, measuring AUC and half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.